3-ethynyl-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-ethynyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazines with alkynes in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The ethynyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out in solvents like tetrahydrofuran (THF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazole derivatives.
Scientific Research Applications
3-ethynyl-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-1-(trifluoromethyl)-1H-phenanthroline: Similar in structure but with a phenanthroline ring instead of a pyrazole ring.
3-ethynyl-1-(trifluoromethyl)-1H-oxazine: Contains an oxazine ring, offering different chemical properties and reactivity.
Uniqueness
3-ethynyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its pyrazole ring with ethynyl and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2169006-69-1 |
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Molecular Formula |
C6H3F3N2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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